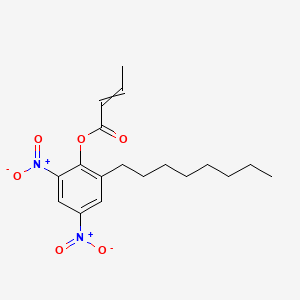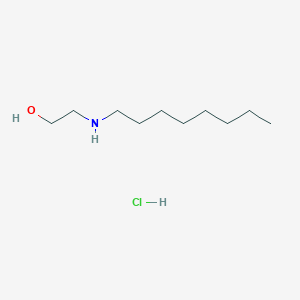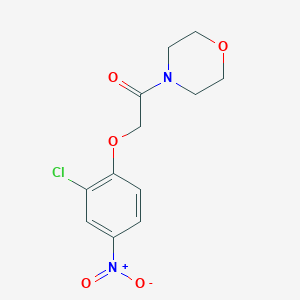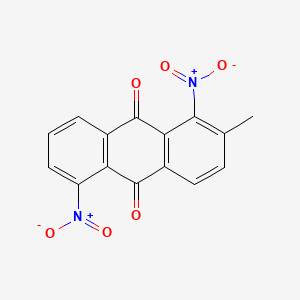
Anthraquinone, 1,5-dinitro-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-1,5-dinitroanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two nitro groups and a methyl group attached to the anthracene core. It is known for its applications in various fields, including organic electronics and photophysics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1,5-dinitroanthracene-9,10-dione typically involves the nitration of anthraquinone derivatives. One common method includes the nitration of anthraquinone in the presence of sulfuric acid and nitric acid, resulting in a mixture of dinitroanthraquinones. The desired 1,5-dinitroanthraquinone can be isolated through selective precipitation using solvents like 1-chloronaphthalene or adipic acid dinitrile at elevated temperatures .
Industrial Production Methods
Industrial production of 2-methyl-1,5-dinitroanthracene-9,10-dione follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The separation and purification steps are optimized to remove impurities and obtain the desired product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-1,5-dinitroanthracene-9,10-dione undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other substituents under specific conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Electrophilic substitution reactions often require strong acids or bases as catalysts, depending on the desired substituent.
Major Products Formed
Reduction: The reduction of nitro groups results in the formation of 2-methyl-1,5-diaminoanthracene-9,10-dione.
Substitution: Depending on the substituent introduced, various derivatives of 2-methyl-1,5-dinitroanthracene-9,10-dione can be formed.
Applications De Recherche Scientifique
2-methyl-1,5-dinitroanthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of dyes and pigments, as well as in organic electronics for its photophysical properties
Mécanisme D'action
The mechanism of action of 2-methyl-1,5-dinitroanthracene-9,10-dione involves its interaction with molecular targets through its nitro and carbonyl groups. These functional groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). The compound’s ability to generate ROS makes it a potential candidate for applications in photodynamic therapy and other medical treatments .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-dinitroanthraquinone: Similar in structure but lacks the methyl group.
9,10-anthraquinone: The parent compound without nitro or methyl substitutions.
2-methyl-9,10-anthraquinone: Similar but with only a methyl group and no nitro groups.
Uniqueness
2-methyl-1,5-dinitroanthracene-9,10-dione is unique due to the presence of both nitro and methyl groups, which confer distinct chemical and photophysical properties.
Propriétés
Numéro CAS |
51461-16-6 |
|---|---|
Formule moléculaire |
C15H8N2O6 |
Poids moléculaire |
312.23 g/mol |
Nom IUPAC |
2-methyl-1,5-dinitroanthracene-9,10-dione |
InChI |
InChI=1S/C15H8N2O6/c1-7-5-6-9-12(13(7)17(22)23)15(19)8-3-2-4-10(16(20)21)11(8)14(9)18/h2-6H,1H3 |
Clé InChI |
AYVQEYMBONJSMH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC=C3[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(NE)-N-[(1Z)-1-hydrazinylidene-1-phenylpropan-2-ylidene]hydroxylamine](/img/structure/B14672714.png)

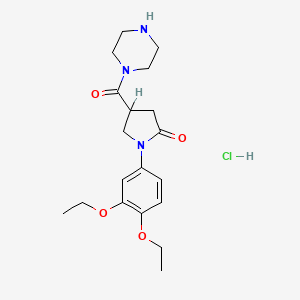


![1-(4-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B14672742.png)
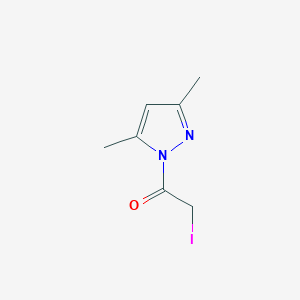
silane](/img/structure/B14672746.png)
